molecular formula C10H9BrN2O2 B1426563 ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate CAS No. 1100218-00-5

ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate

Cat. No.: B1426563
CAS No.: 1100218-00-5
M. Wt: 269.09 g/mol
InChI Key: FDERRXRFIWYPDC-UHFFFAOYSA-N
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Description

ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse applications in pharmaceuticals, agriculture, and material science. The presence of a bromine atom and an ethyl ester group in this compound enhances its reactivity and potential for various chemical transformations.

Mechanism of Action

Mode of Action

It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors . This suggests that ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of indole derivatives , it is possible that this compound may have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with ethyl chloroformate in the presence of a base, followed by reduction and cyclization to form the benzimidazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction, leading to different derivatives with altered properties.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, carboxylic acids, and various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
  • 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid
  • Ethyl 5-chloro-1H-benzo[d]imidazole-7-carboxylate

Uniqueness

ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate is unique due to the specific positioning of the bromine atom and the ethyl ester group, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 6-bromo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6(11)4-8-9(7)13-5-12-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDERRXRFIWYPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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